2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide
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Overview
Description
2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclohexene ring and a dichlorophenyl group, making it a subject of study for its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide typically involves the reaction of cyclohexene derivatives with dichlorophenyl compounds under specific conditions. The process may include steps such as:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenyl group: This step often involves the use of reagents like dichlorobenzene under controlled conditions to ensure selective substitution.
Acetamide formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: This compound shares a similar cyclohexene structure but differs in its substituents.
Limonene: A naturally occurring compound with a similar cyclohexene ring, commonly found in citrus fruits.
(Cyclohex-1-en-1-yl)boronic acid, pinacol ester: Another compound with a cyclohexene ring, used in various chemical reactions.
Uniqueness
2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide is unique due to its specific combination of a cyclohexene ring and a dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
90299-39-1 |
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Molecular Formula |
C17H21Cl2NO |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C17H21Cl2NO/c1-17(2,14-9-8-13(18)11-15(14)19)20-16(21)10-12-6-4-3-5-7-12/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,20,21) |
InChI Key |
GAHRQFPKRFLQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC2=CCCCC2 |
Origin of Product |
United States |
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